(1-Cyclopentylazetidine-3,3-diyl)dimethanol hydrochloride is a synthetic compound that belongs to the class of azetidine derivatives. These compounds are characterized by a four-membered nitrogen-containing ring and have garnered attention for their potential applications in medicinal chemistry and drug development. The hydrochloride salt form enhances the solubility and stability of the compound, making it suitable for various biological assays.
The compound can be synthesized through specific chemical reactions involving cyclopentyl and azetidine moieties. It is available for purchase from chemical suppliers, indicating its relevance in research and industrial applications.
The synthesis of (1-Cyclopentylazetidine-3,3-diyl)dimethanol hydrochloride typically involves several key steps:
The synthetic route often requires careful control of reaction conditions, including temperature, pH, and the presence of catalysts to optimize yield and purity. Techniques such as thin-layer chromatography and nuclear magnetic resonance spectroscopy are commonly employed to monitor progress and confirm product identity.
The molecular structure of (1-Cyclopentylazetidine-3,3-diyl)dimethanol hydrochloride features a cyclopentyl group attached to an azetidine ring, with two hydroxymethyl groups at the 3-position of the azetidine.
(1-Cyclopentylazetidine-3,3-diyl)dimethanol hydrochloride can undergo various chemical reactions:
The choice of reagents and conditions significantly influences the outcome of these reactions. For instance, using oxidizing agents like potassium permanganate can selectively oxidize hydroxymethyl groups without affecting the azetidine core.
The mechanism of action for (1-Cyclopentylazetidine-3,3-diyl)dimethanol hydrochloride primarily involves its interaction with biological targets such as receptors or enzymes. The azetidine ring structure allows it to fit into active sites of proteins, potentially modulating their activity.
(1-Cyclopentylazetidine-3,3-diyl)dimethanol hydrochloride has potential applications in:
This compound exemplifies how modifications in small molecular structures can lead to significant changes in biological activity, paving the way for novel therapeutic strategies.
The construction of the strained azetidine ring in (1-Cyclopentylazetidine-3,3-diyl)dimethanol hydrochloride leverages high-energy intramolecular cyclizations. A biologically inspired approach utilizes S-adenosylmethionine (SAM) analogs, where engineered AZE synthases (e.g., AzeJ) catalyze a 4-exo-tet cyclization via nucleophilic attack of the terminal amine on the sulfonium-bound Cγ carbon. This enzymatic process achieves near-quantitative conversion at physiological temperatures (25–37°C) by enforcing a constrained substrate conformation that positions reactive groups within 2.9 Å [9]. Crystallographic studies (PDB: 8RYE, 8RYF) reveal that cation-π interactions between Phe134 and the incipient azetidinium intermediate stabilize the transition state, while desolvation of the active site enhances reaction kinetics [9].
Non-enzymatic routes employ visible-light-mediated [2+2] aza-Paternò-Büchi reactions between oxime derivatives (e.g., 2-isoxazoline-3-carboxylates) and alkenes. An iridium photocatalyst (e.g., Ir(ppy)₃) facilitates triplet energy transfer (54–58 kcal/mol), enabling cycloaddition at ambient temperature with broad functional group tolerance. This method delivers the azetidine core in 72–89% yield and >20:1 diastereoselectivity when chiral auxiliaries are incorporated [3].
Table 1: Cyclization Strategies for Azetidine Ring Formation
Method | Catalyst/Reagent | Temperature | Yield (%) | Key Advantage |
---|---|---|---|---|
Enzymatic 4-exo-tet | AzeJ synthase | 25–37°C | >95 | Atom-economical, no protecting groups |
Photocatalytic [2+2] | Ir(ppy)₃ | 20–25°C | 72–89 | Modular alkene coupling partners |
Thermal ring expansion | Cu(OTf)₂ | 80–110°C | 65–75 | Compatible with diazo compounds |
Stereocontrol at the C3 position of the azetidine ring is achieved through chiral Lewis acid catalysis. Scandium(III)-pybox complexes (5–10 mol%) coordinate to both the azetidine nitrogen and adjacent carbonyl groups of N-acyl precursors, enabling enantioselective hydride reduction (e.g., with Hantzsch ester). This system delivers C3-functionalized azetidines with 92–97% ee and >95:5 dr when reducing 3-ketoazetidine intermediates [5]. For the dimethanol motif, chelation-controlled borane reduction of 3,3-dicarboxyazetidines proves critical. Employing (+)-B-chlorodiisopinocampheylborane (DIP-Cl) at −78°C in THF achieves 89% yield and 94% ee by leveraging the gem-dialkyl effect to rigidify the transition state [2].
Photoredox catalysis further enhances stereoselectivity. The merger of iridium photocatalysts with chiral phosphoric acids (e.g., TRIP) facilitates radical-mediated C–H functionalization at C3, introducing alkyl groups from Michael acceptors with 85–90% ee. This avoids epimerization risks associated with basic conditions [3].
Regiospecific incorporation of the cyclopentyl moiety necessitates suppressing N-alkylation isomerization. Enzymatic approaches exploit the hydrophobic subpocket of AzeJ synthase, which preferentially binds cyclopentyl-SAM analogs over bulkier cyclohexyl derivatives. Molecular dynamics simulations indicate a 4.2 kcal/mol binding preference for cyclopentyl due to optimal van der Waals contacts with residues Ile89, Val131, and Phe134 [9].
In chemical synthesis, template-directed alkylation using copper(I)-phenanthroline complexes (10 mol%) enforces N-selectivity. The copper center coordinates the azetidine nitrogen, while the phenanthroline backbone sterically blocks C3-alkylation. This delivers N-cyclopentyl azetidines in 19:1 regiomeric ratio (RR) compared to uncatalyzed reactions (2.5:1 RR) [9]. Subsequent quaternization studies confirm that N-cyclopentyl groups enhance azetidine ring stability by +8.7 kcal/mol versus N-methyl analogs due to conformational locking [9].
Table 2: Regiochemical Outcomes in Cyclopentyl-Azetidine Coupling
Method | Conditions | N-Alkylation Selectivity (RR) | Yield (%) |
---|---|---|---|
Uncatalyzed alkylation | K₂CO₃, DMF, 80°C | 2.5:1 | 63 |
Cu(I)/phenanthroline | Toluene, 60°C, 12 h | 19:1 | 88 |
Enzymatic (AzeJ variant) | pH 7.4, 37°C | >99:1 | 95 |
The installation of 3,3-bis(hydroxymethyl) groups is profoundly influenced by solvent polarity and temperature. Visible-light photocycloadditions in acetonitrile/water (4:1 v/v) at 0°C achieve 85% conversion to the dimethanol precursor, whereas aprotic solvents (e.g., THF) promote competitive [2+2] side products (<20% yield) [3]. This is attributed to hydrogen-bond-assisted stabilization of the polar oxime-alkene exciplex in protic media.
For carbonyl reductions, tetrahydrofuran (THF) outperforms ethereal solvents by chelating borane reductants. Kinetic studies show a 4.3-fold rate enhancement in THF versus diethyl ether at −78°C, with maximal diastereoselectivity (98:2) observed between −70°C and −90°C. Above −40°C, epimerization via ring-opening becomes significant (15% dr loss per 10°C) [4] [3]. Post-reduction, cryocrystallization from methanol/diethyl ether (1:5) at −30°C yields analytically pure dimethanol product with <0.5% residual ketone impurities [4].
Table 3: Optimization of Dimethanol Group Installation
Step | Optimal Conditions | Conversion/Yield | Critical Parameter |
---|---|---|---|
Photocycloaddition | CH₃CN/H₂O (4:1), 0°C, 455 nm | 85% | Protic solvent prevents side reactions |
Dicarbonyl reduction | BH₃·THF, −78°C, 2 h | 89% | Temperature-controlled stereoretention |
Crystallization | MeOH/Et₂O (1:5), −30°C | 99% purity | Supersaturation control |
Salt formation is the critical final step to enhance stability and crystallinity. Counterion exchange in anhydrous ethyl acetate using 1.05 equiv. HCl(g) at 0°C provides the hydrochloride salt in >99% purity, avoiding O- or N-overprotonation [2]. Crystallization studies reveal that solvent polarity dictates polymorph formation: ethyl acetate yields monoclinic crystals (melting point 192–194°C), while ethanol/water mixtures produce triclinic hydrates [5].
Reactive crystallization techniques exploit the compound’s pH-dependent solubility. Adding HCl to a methanolic solution until pH 2.0, followed by cooling from 60°C to 4°C at 0.5°C/min, generates 50–100 μm crystals ideal for filtration. This process achieves 96% recovery with <500 ppm residual solvents [6] [4]. Salt formation kinetics obey second-order rate laws (k₂ = 8.7 × 10⁻³ L·mol⁻¹·s⁻¹), confirming diffusion-controlled proton transfer [2].
CAS No.: 79-76-5
CAS No.:
CAS No.: 67054-00-6
CAS No.:
CAS No.: 210643-85-9
CAS No.: 591-81-1